

Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-chloro-2,5,6-trifluoropyridine

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A-Technical-Guide-to-4-Amino-3-chloro-2,5,6-trifluoropyridine

An In-depth Technical Guide on the Physicochemical Properties of **4-Amino-3-chloro-2,5,6-trifluoropyridine** for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative with the CAS number 2693-57-4. This compound is a solid at room temperature and is characterized by a pyridine ring substituted with an amino group, a chlorine atom, and three fluorine atoms.^[1] The presence of the amino group imparts basicity and reactivity, while the halogen substituents influence its electrophilic character, solubility, and boiling point.^[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

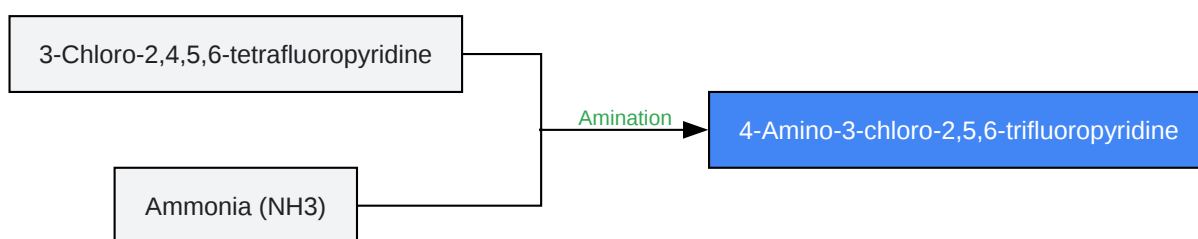
Physicochemical Properties

The core physicochemical properties of **4-Amino-3-chloro-2,5,6-trifluoropyridine** are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	2693-57-4	[1][2]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[1][2]
Molecular Weight	182.53 g/mol	[1][2]
Appearance	Powder	[1]
Melting Point	120-121 °C	[2]
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

A common synthetic route to **4-Amino-3-chloro-2,5,6-trifluoropyridine** involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[2] This amination reaction substitutes one of the fluorine atoms with an amino group to yield the final product.



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Synthesis of **4-Amino-3-chloro-2,5,6-trifluoropyridine**.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and validation of results.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.^{[3][4][5]} A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.^{[3][5]}

Protocol:

- A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.^[6]
- The capillary tube is placed in a melting point apparatus.^[6]
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.^[3]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.^[3]

Spectroscopic Analysis

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like **4-Amino-3-chloro-2,5,6-trifluoropyridine**, the spectrum can be obtained using the KBr pellet method or as a thin solid film.^{[7][8]}

Protocol (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground.^[7]
- The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.^[7]
- The mixture is compressed in a die using a hydraulic press to form a transparent pellet.^[7]

- The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[7]
- Characteristic absorptions for primary amines (N-H stretch) are expected in the 3300-3400 cm^{-1} region.[9][10] The C-N stretching of aromatic amines typically appears between 1250 and 1335 cm^{-1} . [9][10]

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the structure of a molecule.

Protocol:

- A small amount of the sample is dissolved in a deuterated solvent, such as DMSO- d_6 or CDCl_3 .
- The solution is placed in an NMR tube.
- The ^1H NMR spectrum is acquired using an NMR spectrometer.[11]
- For aromatic amines, the chemical shifts of the amino protons are typically observed between 3 and 5 ppm.[9] The exact chemical shift can be influenced by the solvent and substituents on the aromatic ring. The addition of D_2O can be used to confirm the presence of the $-\text{NH}_2$ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[10]

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- To cite this document: BenchChem. [Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273427#physicochemical-properties-of-4-amino-3-chloro-2-5-6-trifluoropyridine]

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